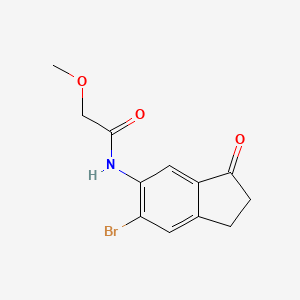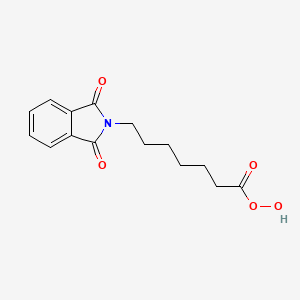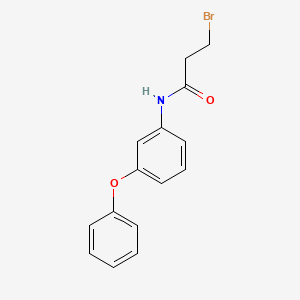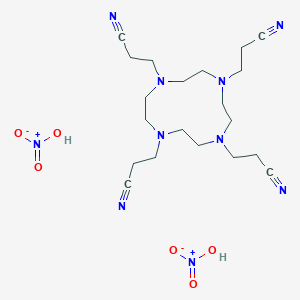
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three amino groups attached to a triazine ring, each substituted with 2,6-dimethylphenyl groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2,6-dimethylaniline under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This binding is often facilitated by the amino groups and the aromatic triazine ring, which can form hydrogen bonds and π-π interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler derivative with three amino groups attached to the triazine ring.
Cyanuric Acid: A triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in organic synthesis.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is unique due to the presence of bulky 2,6-dimethylphenyl groups, which impart steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler triazine derivatives like melamine and cyanuric acid .
Propiedades
Número CAS |
562100-45-2 |
|---|---|
Fórmula molecular |
C27H30N6 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(2,6-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H30N6/c1-16-10-7-11-17(2)22(16)28-25-31-26(29-23-18(3)12-8-13-19(23)4)33-27(32-25)30-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3,(H3,28,29,30,31,32,33) |
Clave InChI |
XCQUVIIWCAVOBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)NC3=C(C=CC=C3C)C)NC4=C(C=CC=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)



![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)


![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

